N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoline core linked to a thioacetamide group substituted with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHGAGZHIURPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazoloquinoline core through cyclization reactions, followed by the introduction of the methoxyphenyl group via nucleophilic substitution. The final step often involves the attachment of the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the triazoloquinoline core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline core is known to bind to certain biological molecules, potentially inhibiting or activating their function. The methoxyphenyl group can influence the compound’s binding affinity and specificity, while the acetamide group may enhance its stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their biological activities:
Key Observations:
- Substituent Impact : The 3-methoxyphenyl group in the target compound may enhance solubility compared to lipophilic substituents like trifluoromethyl () but could reduce membrane permeability relative to alkyl groups ().
- Core Heterocycle: The [1,2,4]triazolo[4,3-a]quinoline core is critical for DNA intercalation and TopoII inhibition, as seen in bis-triazoloquinoxaline derivatives (). Methyl or oxo-substituents on the triazoloquinoline (e.g., ) modulate steric interactions with target enzymes .
Mechanisms of Action and Efficacy
- TopoII Inhibition: The bis-triazoloquinoxaline derivative () demonstrated potent TopoII inhibition, leading to apoptosis in Caco-2 cells. This suggests that the triazoloquinoline scaffold in the target compound may share similar DNA-binding properties .
- Molecular modeling indicated strong binding to the thymidylate synthase (hTS) homodimer, a folate metabolism enzyme critical in cancer proliferation .
Biological Activity
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring : This heterocyclic structure is known for its diverse biological activities.
- A quinoline moiety : Often associated with antimalarial, antibacterial, and anticancer properties.
- A methoxyphenyl group : Known to enhance the lipophilicity and bioavailability of compounds.
Molecular Formula
The molecular formula for this compound is .
Antihistaminic Activity
Research indicates that derivatives of the compound exhibit significant antihistaminic activity. For instance, a related compound, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated protective effects against histamine-induced bronchospasm in guinea pigs. It showed a potency of 72.76%, comparable to the standard chlorpheniramine maleate (71%) but with lower sedation effects (10% vs. 25%) .
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The presence of the triazole and quinoline rings is hypothesized to contribute to cytotoxicity against various cancer cell lines. For example:
The mechanisms through which these compounds exert their biological effects may include:
- Inhibition of specific enzymes : Such as phosphodiesterase (PDE) inhibitors which can modulate intracellular signaling pathways.
- Interference with cellular processes : Including apoptosis induction in cancer cells through mitochondrial pathways.
Study 1: Antihistaminic Activity in Guinea Pigs
In a controlled study involving guinea pigs, the compound was tested for its ability to mitigate bronchospasm induced by histamine. The results indicated that it significantly reduced bronchoconstriction compared to controls. This suggests potential therapeutic applications in allergic reactions and asthma management .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results showed promising activity with IC50 values indicating effective inhibition of cell proliferation. This highlights the potential for development into anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
